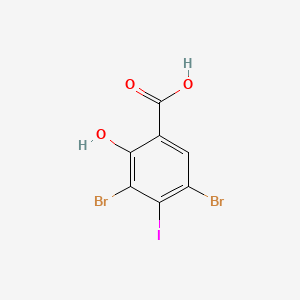
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H3Br2IO3 It is a derivative of benzoic acid, characterized by the presence of bromine and iodine atoms at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid typically involves the bromination and iodination of salicylic acid derivatives. One common method includes the bromination of 2-hydroxybenzoic acid followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable solvents and catalysts to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce corresponding carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-hydroxy-4-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dibromo-2-hydroxybenzoic acid
- 2-Hydroxy-4-iodobenzoic acid
- 3,5-Dibromosalicylic acid
Uniqueness
3,5-Dibromo-2-hydroxy-4-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of halogens is less common compared to other similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H3Br2IO3 |
|---|---|
Molekulargewicht |
421.81 g/mol |
IUPAC-Name |
3,5-dibromo-2-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H3Br2IO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,(H,12,13) |
InChI-Schlüssel |
WTNVYEXJKKAHKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)I)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Bis[(4-iodo-2-methylbut-3-yn-2-yl)peroxy]-2,5-dimethylhexane](/img/structure/B12459190.png)
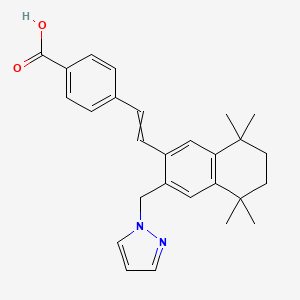
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)
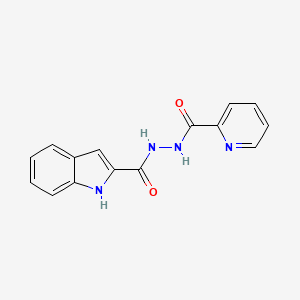
![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)
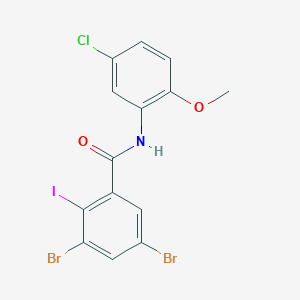

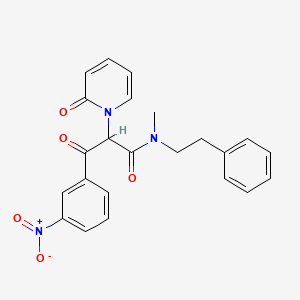
![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)
